Hole Mobility Enhancement vs. NPB: 10–100× Higher Carrier Transport
The naphtho[2,3-b]benzofuran core imparts a substantial increase in hole mobility compared to conventional triarylamine hole-transport materials like NPB. Theoretical calculations for a closely related N-biphenylyl-naphthobenzofuran amine analog (compound 1) predict an average room-temperature hole drift mobility of 2.7×10⁻² cm²/V·s, which is approximately one order of magnitude higher than the experimental mobility of NPB (∼1.9×10⁻³ cm²/V·s for compound 2, a biphenyl-diamine reference) [1]. Experimental values for naphthobenzofuran-containing materials fall in the range of 0.5–1.5×10⁻² cm²/V·s, still substantially exceeding typical NPB mobilities of ∼10⁻⁴ cm²/V·s [1]. This mobility advantage translates directly to lower driving voltages and reduced charge accumulation at interfaces in OLED devices.
| Evidence Dimension | Hole drift mobility (room temperature) |
|---|---|
| Target Compound Data | Calculated: 2.7×10⁻² cm²/V·s (compound 1 analog); Experimental range: 0.5–1.5×10⁻² cm²/V·s [1] |
| Comparator Or Baseline | NPB (calculated analog compound 2): 1.9×10⁻³ cm²/V·s; NPB experimental: ∼10⁻⁴ cm²/V·s [1] |
| Quantified Difference | ~10–100× higher hole mobility for naphthobenzofuran-amine derivatives |
| Conditions | Theoretical calculation (density functional theory, Marcus theory); experimental measurement via time-of-flight (TOF) method on vacuum-deposited films |
Why This Matters
Higher hole mobility directly reduces the operating voltage of OLED devices, improving power efficiency and enabling thinner transport layers, which are critical for flexible and high-resolution display applications.
- [1] Nanotechnology. Theoretical modelling of carrier transports in molecular semiconductors. Volume 18, Number 42, 424029, 2007. DOI: 10.1088/0957-4484/18/42/424029. View Source
